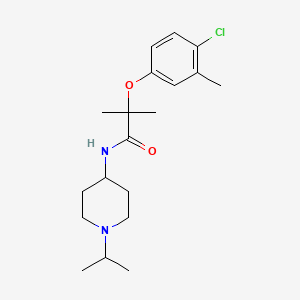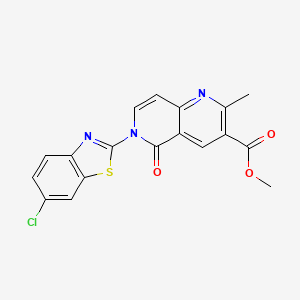
2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide, also known as Lorcaserin, is a weight-loss drug that was approved by the FDA in 2012. It works by activating the serotonin 2C receptor in the brain, which leads to reduced appetite and increased feelings of fullness.
科学的研究の応用
2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been extensively studied for its potential as a weight-loss drug. Clinical trials have shown that it can lead to significant weight loss in obese individuals, and it has been approved for use in combination with diet and exercise. In addition, 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been studied for its potential in treating other conditions, such as diabetes, cardiovascular disease, and psychiatric disorders.
作用機序
2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide works by selectively activating the serotonin 2C receptor in the brain, which leads to reduced appetite and increased feelings of fullness. This receptor is involved in the regulation of food intake and energy expenditure, and its activation can lead to weight loss. 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide does not affect other serotonin receptors, which reduces the risk of side effects.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been shown to reduce food intake and increase feelings of fullness in both animals and humans. It also leads to increased energy expenditure and improved glucose metabolism. 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been found to have a low potential for abuse and addiction, and it does not affect the central nervous system in the same way as other weight-loss drugs.
実験室実験の利点と制限
2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has several advantages for lab experiments, including its selectivity for the serotonin 2C receptor and its low potential for side effects. However, it can be difficult to administer and control the dosage in animal studies, and its effects may vary depending on the species and strain of animal used.
将来の方向性
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide, including its potential for treating other conditions beyond obesity, such as diabetes and cardiovascular disease. In addition, researchers are exploring the use of 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide in combination with other drugs or therapies to enhance its effects. Finally, there is ongoing research into the underlying mechanisms of 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide's effects on the brain and body, which could lead to the development of new drugs with similar mechanisms of action.
Conclusion:
2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide is a weight-loss drug that works by selectively activating the serotonin 2C receptor in the brain. It has been extensively studied for its potential as a weight-loss drug, and it has been approved for use in combination with diet and exercise. 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has several advantages for lab experiments, including its selectivity and low potential for side effects, and there are several future directions for research on its potential for treating other conditions and its underlying mechanisms of action.
合成法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide involves several steps, including the reaction of 3-methyl-4-chlorophenol with 2-chloro-N-(1-isopropylpiperidin-4-yl)-2-methylpropanamide in the presence of a base, followed by the reaction with sodium hydroxide to form the final product. The synthesis has been optimized to increase the yield and purity of the final product.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-2-methyl-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN2O2/c1-13(2)22-10-8-15(9-11-22)21-18(23)19(4,5)24-16-6-7-17(20)14(3)12-16/h6-7,12-13,15H,8-11H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYYTDSCKUYKBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)NC2CCN(CC2)C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R*,6S*)-4-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-2,6-dimethylmorpholine](/img/structure/B4973879.png)
![[2-(2-isopropyl-5-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B4973886.png)
amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4973891.png)

![methyl 7-cyclopropyl-3-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4973906.png)

![N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B4973917.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973920.png)
![N-[3-(2-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B4973925.png)
![N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4973929.png)
![N-allyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4973931.png)
![N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4973938.png)
![methyl 4-(2,5-dimethylphenyl)-2-[(3-ethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4973945.png)
